N-(4-氨基苯基)-3-丙氧基苯甲酰胺

描述

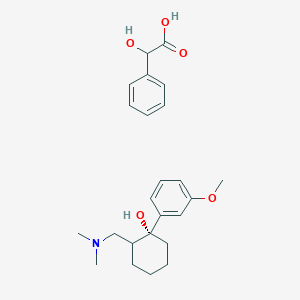

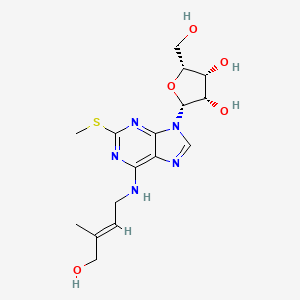

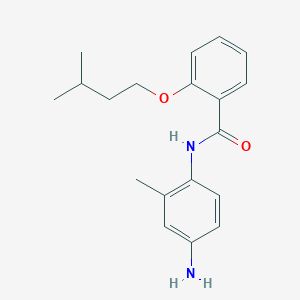

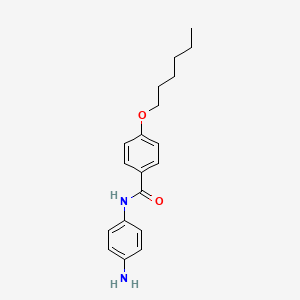

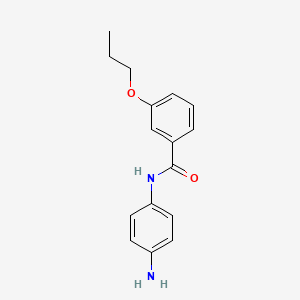

N-(4-Aminophenyl)-3-propoxybenzamide is an organic compound with the chemical formula C₁₃H₁₃N₃O . It is a white solid, and its molecular weight is approximately 227.27 g/mol . The compound exhibits a floral odor and is sparingly soluble in cold water but soluble in hot water .

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-3-propoxybenzamide involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides , are then further treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives. The structure of the synthesized compound is confirmed through IR, 1H NMR, 13C NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)-3-propoxybenzamide has been studied using Density Functional Theory (DFT) . The vibrational modes of the compound have been experimentally analyzed, and potential energy distribution (PED) of these modes has been determined. Additionally, natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. The molecular electrostatic potential (MEP) map highlights active regions of charge distribution. Dielectric studies provide insights into the compound’s behavior. Notably, hydrogen bonding occurs between the C≡N group of the compound and the –OH group .

Chemical Reactions Analysis

N-(4-Aminophenyl)-3-propoxybenzamide can undergo various chemical reactions, including N-glucuronidation and N-oxidation . N-glucuronidation inactivates and excretes the compound, competing with N-oxidation. The latter process is implicated in the compound’s carcinogenic effects. Exposure to this compound can occur through contact with chemical dyes and inhalation of cigarette smoke. It is associated with bladder cancer due to DNA damage .

Physical And Chemical Properties Analysis

科学研究应用

环境科学中的高级氧化过程

高级氧化过程(AOPs)用于降解环境科学中的难降解化合物,包括像对乙酰氨基酚这样的药物。该领域的研究侧重于理解这些化合物的降解途径、副产物和生物毒性。这些研究对于增强水处理系统中持久性污染物的降解至关重要。从这些研究中得到的见解可以应用于类似化合物,包括N-(4-氨基苯基)-3-丙氧基苯甲酰胺,以了解它们的环境影响和降解行为(Qutob et al., 2022)。

生物标志物分析中的分析技术

分析技术在生物样本中检测和定量化学化合物方面发挥着至关重要的作用。例如,用于评估癌症风险的生物标志物分析涉及液相色谱-质谱联用(LC-MS)等先进方法。这些方法适用于各种化合物的研究,包括N-(4-氨基苯基)-3-丙氧基苯甲酰胺,以了解它们的生物作用和潜在健康影响(Chen et al., 2018)。

抗氧化活性评估

抗氧化剂及其效果的研究在不同领域中具有重要意义。各种测定方法如ORAC、HORAC和DPPH用于确定化合物的抗氧化活性。这一研究领域可能包括评估N-(4-氨基苯基)-3-丙氧基苯甲酰胺的潜在抗氧化性质,有助于其在食品工程、医学和药学中的应用(Munteanu & Apetrei, 2021)。

合成和工业应用

对药物化合物的合成途径和工业应用的研究对于药物开发至关重要。关注利伐罗珊等化合物及其中间体的合成的研究突显了识别高效、可扩展合成方法的重要性。类似的研究可以在N-(4-氨基苯基)-3-丙氧基苯甲酰胺上进行,以优化其合成以用于潜在的药物应用(Zhang Fu-li, 2012)。

属性

IUPAC Name |

N-(4-aminophenyl)-3-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFIVMDYKOXBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-3-propoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。